

# Spectroscopic comparison of "4-(4-BOC-piperazinosulfonyl)bromobenzene" and its analogs

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## Compound of Interest

**Compound Name:** 4-(4-BOC-piperazinosulfonyl)bromobenzene

**Cat. No.:** B1284439

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## Spectroscopic Comparison: 4-(4-BOC-piperazinosulfonyl)bromobenzene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **"4-(4-BOC-piperazinosulfonyl)bromobenzene"** and its structural analogs. The objective is to offer a comprehensive overview of their key spectral features to aid in characterization, identification, and further research and development. While experimental data for the primary compound is not readily available in the public domain, this guide compiles data for closely related analogs to provide a valuable reference point.

## Spectroscopic Data Comparison

The following tables summarize the available  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopic data for analogs of **4-(4-BOC-piperazinosulfonyl)bromobenzene**. These analogs share key structural motifs, such as the N-Boc protected piperazine ring or the bromobenzenesulfonyl group, providing insights into the expected spectral characteristics of the target compound.

Table 1:  $^1\text{H}$  NMR Data of Analogs

Compound Name	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
tert-Butyl piperazine-1-carboxylate	$\text{CDCl}_3$	3.44 (t, $J=5.0$ Hz, 4H), 2.87 (t, $J=5.0$ Hz, 4H), 1.46 (s, 9H)
4-Bromobenzenesulfonyl chloride	$\text{CDCl}_3$	7.80-7.90 (m, 4H)
Bromobenzene	$\text{CDCl}_3$	7.45 (d, $J=8.0$ Hz, 2H), 7.22 (t, $J=8.0$ Hz, 1H), 7.08 (t, $J=8.0$ Hz, 2H)
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine	$\text{DMSO-d}_6$	12.85 (s, 1H, COOH), 8.71 (d, $J=8.4$ Hz, 1H, NH), 8.08 (d, $J=8.6$ Hz, 2H), 7.98 (d, $J=8.6$ Hz, 2H), 7.92 (d, $J=8.6$ Hz, 2H), 7.86 (d, $J=8.6$ Hz, 2H), 4.25 (dd, $J=8.4$ , 5.8 Hz, 1H, $\alpha$ -CH), 2.18 (m, 1H, $\beta$ -CH), 0.95 (d, $J=6.8$ Hz, 3H, $\gamma$ -CH <sub>3</sub> ), 0.92 (d, $J=6.8$ Hz, 3H, $\gamma$ -CH <sub>3</sub> )[1]

Table 2:  $^{13}\text{C}$  NMR Data of Analogs

Compound Name	Solvent	Chemical Shifts ( $\delta$ , ppm)
tert-Butyl piperazine-1-carboxylate	CDCl <sub>3</sub>	154.7, 79.5, 44.1 (br), 28.4
4-Bromobenzenesulfonyl chloride	CDCl <sub>3</sub>	143.2, 132.8, 128.9, 128.1
Bromobenzene	CDCl <sub>3</sub>	131.7, 130.1, 127.2, 122.6
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine	DMSO-d <sub>6</sub>	172.5, 166.1, 142.1, 139.3, 132.4, 131.8, 129.2, 128.8, 58.2, 30.5, 19.2, 18.3[1]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Analogs

Compound Name	MS (m/z)	IR (cm <sup>-1</sup> )
4-(4-BOC-piperazinosulfonyl)bromobenzene	Molecular Weight: 405.3 g/mol [2]	Data not available
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine	455.0 [M-H] <sup>-</sup> [1]	3328 (N-H), 3096 (C-H arom), 2968 (C-H aliph), 1718 (C=O), 1645 (C=O), 1585 (C=C), 1327, 1157 (SO <sub>2</sub> )[1]

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of compounds similar to **4-(4-BOC-piperazinosulfonyl)bromobenzene**, based on established literature procedures.[1]

## Synthesis of N-Acyl- $\alpha$ -Amino Acid Derivatives[1]

A solution of an L-amino acid (e.g., L-valine) in 1 N NaOH is cooled to 0–5 °C. To this, a solution of the corresponding acid chloride (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) in an organic solvent like dichloromethane and a 2 N NaOH solution are added simultaneously and dropwise under vigorous stirring over 30 minutes. The reaction mixture is stirred for an

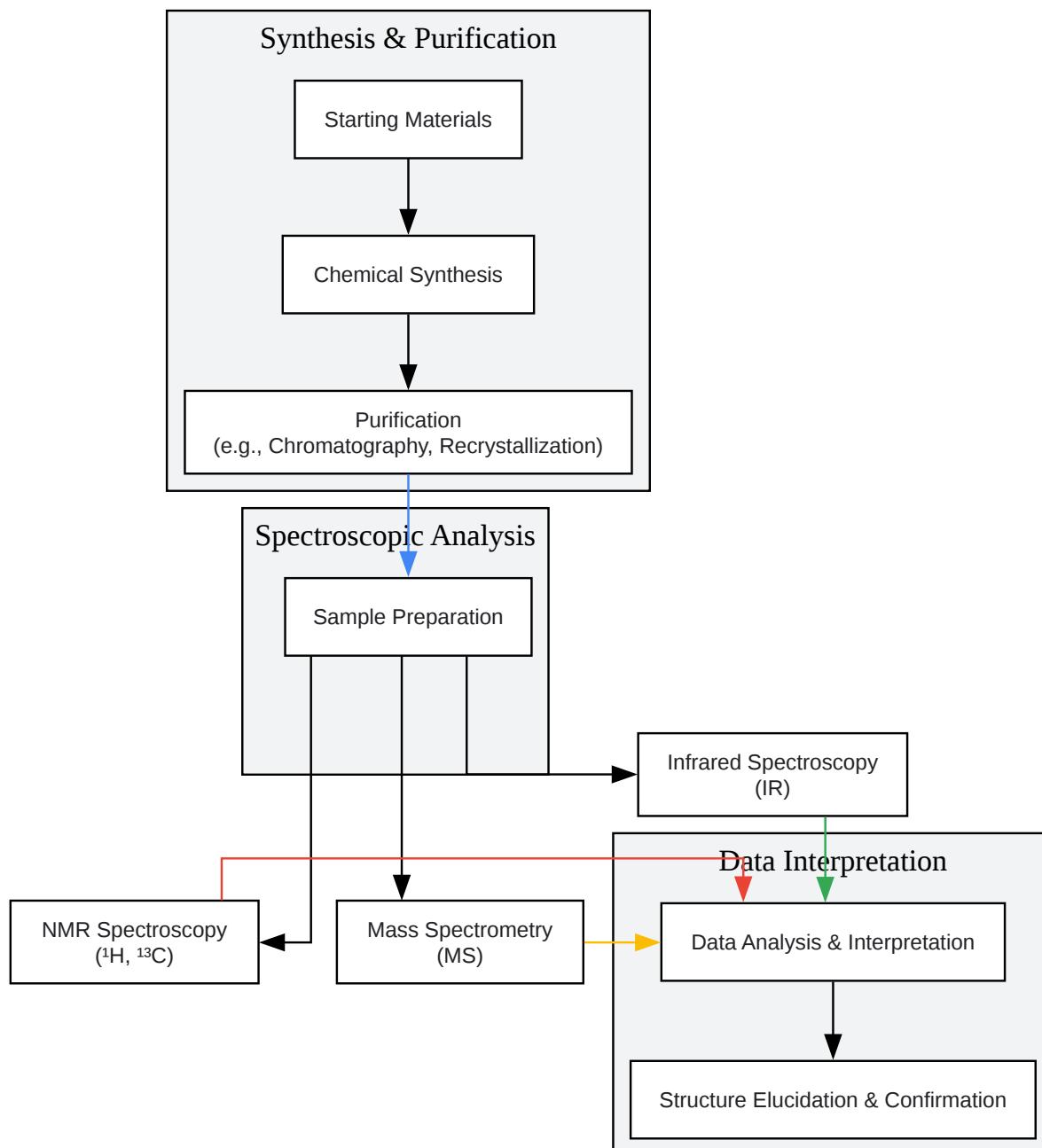
additional 4 hours at room temperature. The aqueous layer is then separated, washed with dichloromethane, cooled to 0–5 °C, and acidified to pH 2 with a 6 N HCl solution. The resulting precipitate is filtered, washed with cold water, and dried to yield the product.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ . Samples are dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in negative or positive ion mode. Samples are typically dissolved in a mixture of acetonitrile and water.
- Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are analyzed using the attenuated total reflectance (ATR) technique.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized small molecule, such as **4-(4-BOC-piperazinosulfonyl)bromobenzene** or its analogs.

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Caption: General workflow for the synthesis and spectroscopic characterization of small molecules.

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## References

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